3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one is an organoboron compound that features a pyridinone ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one typically involves the borylation of a pyridinone precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one involves its interaction with molecular targets through its boron center. The compound can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyridinone ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another related compound with a different substitution pattern.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A trisubstituted benzene derivative with three dioxaborolane groups.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one is unique due to its combination of a pyridinone ring and a dioxaborolane group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16BNO3 |
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Molecular Weight |
221.06 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridin-6-one |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(14)13-7-8/h5-8H,1-4H3 |
InChI Key |
DAJIPIGJPBWIOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C=CC(=O)N=C2 |
Origin of Product |
United States |
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